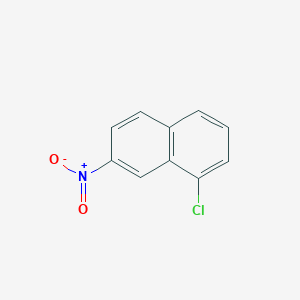![molecular formula C14H9F3O3 B188139 2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one CAS No. 5481-53-8](/img/structure/B188139.png)
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-benzo[h]chromen-4-one, commonly known as flavone, is a naturally occurring compound found in various plants. Flavone has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Scientific Research Applications
Flavone has been extensively studied for its potential therapeutic properties. Studies have shown that flavone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Flavone also has antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, flavone has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth.
Mechanism of Action
The mechanism of action of flavone is not fully understood. However, studies have shown that flavone can modulate various signaling pathways, including the NF-κB and MAPK pathways. Flavone has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS.
Biochemical and Physiological Effects:
Flavone has been shown to have various biochemical and physiological effects. Studies have shown that flavone can reduce inflammation, oxidative stress, and DNA damage. Flavone has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
Advantages and Limitations for Lab Experiments
Flavone has several advantages for lab experiments. It is readily available and relatively inexpensive. Flavone is also stable and can be easily synthesized. However, flavone has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability. Flavone also has low potency, which can require higher doses for therapeutic effects.
Future Directions
There are several future directions for research on flavone. One direction is to explore the potential therapeutic effects of flavone on various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to investigate the mechanism of action of flavone and its effects on various signaling pathways. Additionally, future research can focus on developing more potent and bioavailable forms of flavone for therapeutic use.
Conclusion:
Flavone is a naturally occurring compound with potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Flavone can be synthesized through various methods and has been extensively studied for its biochemical and physiological effects. While flavone has some limitations for lab experiments, it has several advantages and future research can focus on exploring its potential therapeutic applications and developing more potent forms of flavone.
Synthesis Methods
Flavone can be synthesized through various methods, including the Perkin reaction, Friedel-Crafts acylation, and oxidative cyclization. The Perkin reaction involves the condensation of salicylaldehyde and benzoyl chloride in the presence of sodium acetate. Friedel-Crafts acylation involves the reaction of benzoyl chloride and benzene in the presence of aluminum chloride. Oxidative cyclization involves the reaction of o-hydroxyacetophenone with an oxidizing agent, such as chromic acid or potassium permanganate.
Properties
| 5481-53-8 | |
Molecular Formula |
C14H9F3O3 |
Molecular Weight |
282.21 g/mol |
IUPAC Name |
2-hydroxy-2-(trifluoromethyl)-3H-benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)13(19)7-11(18)10-6-5-8-3-1-2-4-9(8)12(10)20-13/h1-6,19H,7H2 |
InChI Key |
MJJKQQXGJLQESS-UHFFFAOYSA-N |
SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)C2=C(C3=CC=CC=C3C=C2)OC1(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


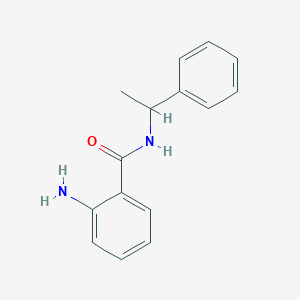


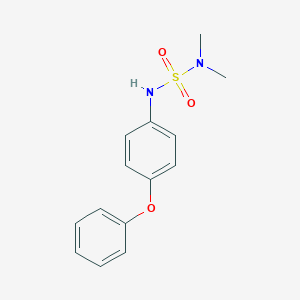

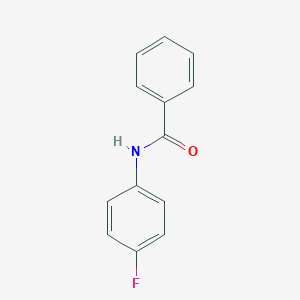
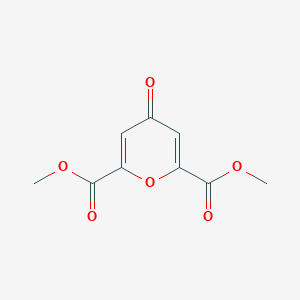
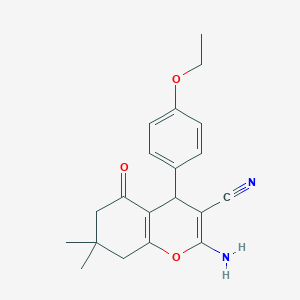
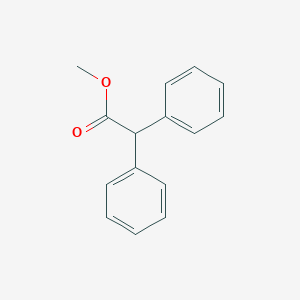

![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)

